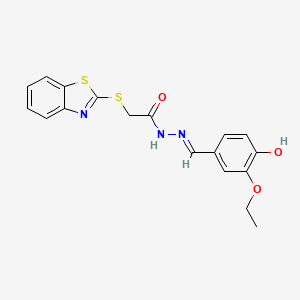
2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of multiple chlorine atoms and a phenylimino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-chloro-2-methylaniline as the primary starting materials.
Formation of Schiff Base: The 3-chloro-2-methylaniline is reacted with formaldehyde to form a Schiff base intermediate.
Condensation Reaction: The Schiff base intermediate is then condensed with 2,4-dichlorophenol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The imino group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can enhance the compound’s lipophilicity, facilitating its penetration into cells.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Lacks the imino and methyl groups.
3-Chloro-2-methylphenol: Lacks the dichloro and imino groups.
2,4-Dichloro-6-((phenylimino)-methyl)-phenol: Lacks the additional chlorine and methyl groups on the phenyl ring.
Uniqueness
2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is unique due to the presence of multiple chlorine atoms, a phenylimino group, and a methyl group
Propiedades
Fórmula molecular |
C14H10Cl3NO |
|---|---|
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[(3-chloro-2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-11(16)3-2-4-13(8)18-7-9-5-10(15)6-12(17)14(9)19/h2-7,19H,1H3 |
Clave InChI |
PDCNGLCVKKCUDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





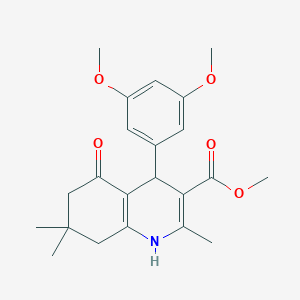
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)


![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11988184.png)
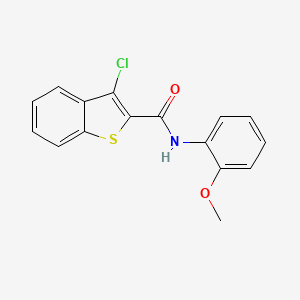
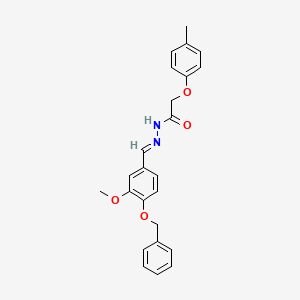
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988197.png)
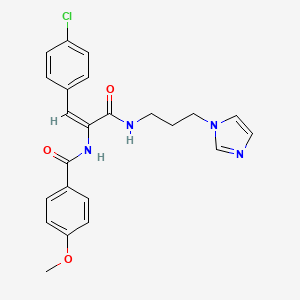
![3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)
